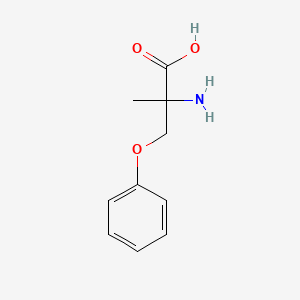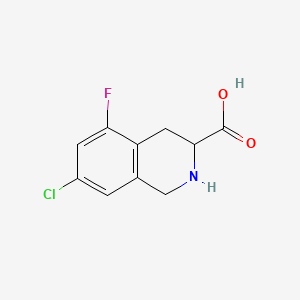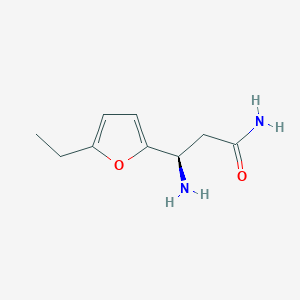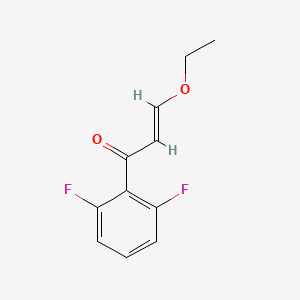![molecular formula C11H19NO2 B13626335 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a bicyclic compound that has garnered interest in the scientific community due to its unique physical and chemical properties. This compound is characterized by a spirocyclic structure, which imparts distinct reactivity and stability, making it a valuable subject of study in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine typically involves the formation of the spirocyclic structure through oxidative spirocyclization. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic motif but differs in functional groups and reactivity.
Uniqueness
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine stands out due to its specific combination of the spirocyclic structure with a pyrrolidine ring, imparting unique reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO2/c1-2-10(9-3-5-12-8-9)11(4-1)13-6-7-14-11/h9-10,12H,1-8H2 |
Clave InChI |
LWOXQGRULKQBHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)OCCO2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)


![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)






